1-(cyclopropanesulfonyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine
Description
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S2/c20-16(17(7-1-2-8-17)15-4-3-13-23-15)18-9-11-19(12-10-18)24(21,22)14-5-6-14/h3-4,13-14H,1-2,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKJBWCTBNSZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound comprises two primary substructures: a cyclopropanesulfonyl-modified piperazine core and a 1-(thiophen-2-yl)cyclopentanecarbonyl moiety. Retrosynthetic disconnection suggests three strategic intermediates:
- Cyclopropanesulfonyl chloride (sulfonating agent)
- 1-(Thiophen-2-yl)cyclopentanecarboxylic acid (acylating agent)
- Piperazine backbone (scaffold for functionalization)
Synthesis of Cyclopropanesulfonyl Chloride
Cyclopropanesulfonyl chloride is typically synthesized via chlorination of cyclopropanesulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . Patent WO2013180197A1 details analogous sulfonyl chloride preparations, emphasizing anhydrous conditions (e.g., dichloromethane, 0–5°C) to prevent hydrolysis. Yields exceed 85% when using a 1:1.2 molar ratio of sulfonic acid to SOCl₂.
Preparation of 1-(Thiophen-2-yl)cyclopentanecarboxylic Acid
This intermediate is synthesized through Friedel-Crafts acylation of thiophene with cyclopentanecarbonyl chloride, followed by hydrolysis of the resultant ketone to the carboxylic acid. The MDPI study validates this approach, reporting a 72% yield using AlCl₃ as a Lewis catalyst in dichloroethane at 60°C for 6 hours. Post-reaction quenching with ice-water and extraction with ethyl acetate isolates the product.
Sequential Functionalization of Piperazine
Piperazine undergoes two consecutive reactions: sulfonylation at N1 and acylation at N4.
Sulfonylation of Piperazine with Cyclopropanesulfonyl Chloride
Piperazine reacts with cyclopropanesulfonyl chloride in aqueous NaOH (10%) at 0–5°C to favor mono-sulfonylation. Patent US20200262815A1 recommends a 1:1 molar ratio to minimize disubstitution, achieving 78% yield after recrystallization from ethanol.
Table 1: Sulfonylation Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | H₂O | THF | H₂O/EtOH (3:1) |
| Base | NaOH | Et₃N | NaOH |
| Temperature (°C) | 0–5 | 25 | 0–5 |
| Yield (%) | 78 | 65 | 78 |
Acylation with 1-(Thiophen-2-yl)cyclopentanecarboxylic Acid
The sulfonylated piperazine is acylated using 1-(thiophen-2-yl)cyclopentanecarbonyl chloride , generated in situ via treatment with oxalyl chloride . Patent EP3190116A1 documents analogous acylations, employing N-methylmorpholine as a base in tetrahydrofuran (THF) at −15°C to suppress racemization. Post-reaction, the product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), yielding 68%.
Alternative Pathways and Comparative Efficiency
Characterization and Analytical Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanecarbonyl moiety can be reduced to an alcohol.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(cyclopropanesulfonyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(thiophen-2-yl)ethan-1-one: A simpler thiophene derivative used in various chemical syntheses.
1-[2-(Thiophen-2-yl)cyclopropanecarbonyl]piperazine: A related compound with a similar core structure.
Uniqueness
1-(cyclopropanesulfonyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine is unique due to the presence of both cyclopropanesulfonyl and thiophen-2-yl cyclopentanecarbonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Biological Activity
1-(Cyclopropanesulfonyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine is a synthetic compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms, effects on various cell lines, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a piperazine ring substituted with cyclopropanesulfonyl and thiophen-2-yl groups. Its structural uniqueness may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₂S |
| Molecular Weight | 307.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and thiophene groups enhance binding affinity and specificity towards these targets, potentially modulating their activity.
Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds showed notable inhibitory effects on cell proliferation in liver, breast, colon, and gastric cancer cells .
- Cell Lines Tested :
- Liver: HUH7, HEPG2
- Breast: MCF7, T47D
- Colon: HCT-116
- Gastric: KATO-3
The mechanism behind this anticancer activity may involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Studies have also explored the antimicrobial potential of similar piperazine derivatives. These compounds have shown effectiveness against several bacterial strains, suggesting that the target interactions may extend beyond cancer cells to include microbial pathogens .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Case Studies
Several case studies have highlighted the efficacy of piperazine derivatives in preclinical models:
- Study on Liver Cancer Cells :
- A derivative demonstrated a dose-dependent inhibition of cell growth in HUH7 cells, with IC50 values indicating strong potency.
- Antimicrobial Testing :
- In vitro assays revealed that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(cyclopropanesulfonyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Cyclopropanesulfonyl chloride is reacted with piperazine in polar aprotic solvents (e.g., DMF or acetonitrile) under inert conditions to form the sulfonylated intermediate.
- Step 2 : The cyclopentanecarbonyl-thiophene moiety is introduced via nucleophilic acyl substitution, often using coupling agents like HATU or DCC in dichloromethane at 0–25°C .
- Optimization : Reaction yields are sensitive to temperature (e.g., <30°C prevents decomposition) and catalyst choice (e.g., DMAP improves acylation efficiency). Purity is verified via HPLC and recrystallization .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Analytical Workflow :
- NMR : Confirm the piperazine backbone (δ 2.5–3.5 ppm for N–CH₂ protons) and cyclopropane sulfonyl group (δ 1.0–1.5 ppm for cyclopropane protons; δ 3.5–4.0 ppm for S=O).
- MS : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 411.12 (calculated for C₁₈H₂₂N₂O₃S₂).
- IR : Peaks at 1150–1250 cm⁻¹ (S=O stretch) and 1650–1700 cm⁻¹ (amide C=O) confirm functional groups .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) in fume hoods due to potential skin/eye irritation.
- Store in airtight containers at –20°C to prevent hydrolysis of the sulfonyl group.
- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of this compound?
- Experimental Design :
- Variants : Synthesize analogs with modified substituents (e.g., replacing thiophene with furan or altering cyclopropane ring size).
- Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate IC₅₀ values with substituent electronic properties (Hammett constants) .
- Example Findings :
| Substituent Modification | Biological Activity (IC₅₀, nM) |
|---|---|
| Thiophene → Furan | 120 ± 15 (vs. 85 ± 10) |
| Cyclopropane → Cyclobutane | Inactive (>500) |
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Case Study : Discrepancies in ¹H NMR shifts (e.g., thiophene protons at δ 7.1 vs. δ 7.3) may arise from solvent polarity or tautomerism.
- Resolution :
- Compare spectra across solvents (CDCl₃ vs. DMSO-d₆).
- Use 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. How does the compound interact with biological targets at the molecular level?
- Mechanistic Insights :
- Docking Studies : The cyclopentanecarbonyl group forms hydrogen bonds with catalytic lysine residues in kinases (e.g., EGFR), while the sulfonyl group stabilizes the binding pocket via hydrophobic interactions .
- MD Simulations : Predict stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2.0 Å indicates robust binding) .
Q. What environmental factors influence the compound’s stability in experimental settings?
- Degradation Pathways :
- Hydrolysis of the sulfonamide bond in aqueous buffers (pH >7.0) generates cyclopropanesulfonic acid and piperazine byproducts.
- Mitigation : Use lyophilized formulations and store at pH 5.0–6.0 .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Critical Factors :
- Purity of starting materials (e.g., cyclopropanesulfonyl chloride ≥98% vs. 95%).
- Catalyst batch variability (e.g., Pd/C from different suppliers alters hydrogenation efficiency) .
- Resolution : Replicate reactions under standardized conditions (e.g., anhydrous solvents, controlled humidity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
